Ethyl ((3-((dimethoxyphosphinyl)oxy)-1-oxo-2-butenyl)amino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ((3-((dimethoxyphosphinyl)oxy)-1-oxo-2-butenyl)amino)acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl ((3-((dimethoxyphosphinyl)oxy)-1-oxo-2-butenyl)amino)acetate can be synthesized through a series of chemical reactions involving the esterification of carboxylic acids with alcohols in the presence of an acid catalyst . The reaction conditions typically involve heating the reactants to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using specialized equipment to ensure high yield and purity. The use of continuous reactors and efficient separation techniques can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl ((3-((dimethoxyphosphinyl)oxy)-1-oxo-2-butenyl)amino)acetate undergoes various chemical reactions, including hydrolysis, trans-esterification, and aminolysis . These reactions involve the replacement of the alkoxy group with other functional groups.
Common Reagents and Conditions
Hydrolysis: This reaction involves the splitting of the ester bond with water, catalyzed by either an acid or a base.
Trans-esterification: This reaction involves the exchange of the alkoxy group with another alcohol in the presence of an acid catalyst.
Aminolysis: This reaction involves the replacement of the alkoxy group with an amine to form an amide.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, carboxylate salts, and amides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl ((3-((dimethoxyphosphinyl)oxy)-1-oxo-2-butenyl)amino)acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl ((3-((dimethoxyphosphinyl)oxy)-1-oxo-2-butenyl)amino)acetate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, leading to the release of the corresponding carboxylic acid and alcohol . This hydrolysis reaction is crucial for the compound’s biological activity and its role in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester used as a solvent and in the production of fragrances.
Methyl butyrate: Another ester with a pleasant odor, used in flavorings and perfumes.
Ethyl benzoate: An ester used in the synthesis of various organic compounds.
Uniqueness
Ethyl ((3-((dimethoxyphosphinyl)oxy)-1-oxo-2-butenyl)amino)acetate is unique due to its specific structure, which includes a dimethoxyphosphinyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
63938-40-9 |
---|---|
Molekularformel |
C10H18NO7P |
Molekulargewicht |
295.23 g/mol |
IUPAC-Name |
ethyl 2-[[(Z)-3-dimethoxyphosphoryloxybut-2-enoyl]amino]acetate |
InChI |
InChI=1S/C10H18NO7P/c1-5-17-10(13)7-11-9(12)6-8(2)18-19(14,15-3)16-4/h6H,5,7H2,1-4H3,(H,11,12)/b8-6- |
InChI-Schlüssel |
IZJUFCIOLRKNNM-VURMDHGXSA-N |
Isomerische SMILES |
CCOC(=O)CNC(=O)/C=C(/C)\OP(=O)(OC)OC |
Kanonische SMILES |
CCOC(=O)CNC(=O)C=C(C)OP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.